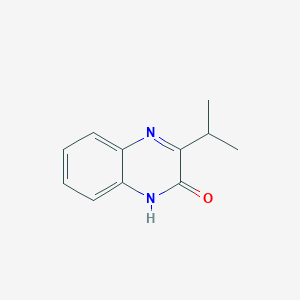
3-Isopropylquinoxalin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of an isopropyl group at the third position and a keto group at the second position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylquinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone. One common method is the reaction of 3-isopropyl-o-phenylenediamine with glyoxal under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-isopropylquinoxalin-2-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Isopropylquinoxalin-2-ol.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3-Isopropylquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the isopropyl group, resulting in different chemical properties.
3-Methylquinoxalin-2(1H)-one: Contains a methyl group instead of an isopropyl group, affecting its reactivity and biological activity.
3-Phenylquinoxalin-2(1H)-one: Has a phenyl group, leading to distinct steric and electronic effects.
Uniqueness
3-Isopropylquinoxalin-2(1H)-one is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic sites in biological targets.
Properties
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7542256.png)
![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)

![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
